molecular formula C6H4S3 B6172387 thieno[3,2-b]thiophene-2-thiol CAS No. 2648957-03-1

thieno[3,2-b]thiophene-2-thiol

Cat. No.: B6172387
CAS No.: 2648957-03-1
M. Wt: 172.3
InChI Key:
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Description

Thieno[3,2-b]thiophene-2-thiol is a sulfur-containing heterocyclic compound characterized by a fused bicyclic structure consisting of two thiophene rings. This compound is part of the thienothiophene family, which is known for its electron-rich and planar structure, making it a significant building block in organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[3,2-b]thiophene-2-thiol can be synthesized through various methods. One common approach involves the cyclization of substituted thiophenes. For instance, the compound can be prepared via an acid-catalyzed cyclization reaction using sulfuric acid . Another method involves the preparation of the corresponding acyl chloride, followed by intramolecular Friedel-Crafts acylation .

Industrial Production Methods: On an industrial scale, this compound can be synthesized using a catalytic vapor-phase reaction. This process involves reacting 2-(2-thienyl)ethanol with carbon disulfide at high temperatures (around 550°C) . This method allows for the large-scale production of the compound and its derivatives.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]thiophene-2-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiol group to a thiolate anion.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and nucleophilic reagents like sodium hydride are commonly employed.

Major Products:

Comparison with Similar Compounds

  • Thieno[2,3-b]thiophene
  • Thieno[3,4-b]thiophene
  • Dithieno[3,2-b:2’,3’-d]thiophene

Comparison: Thieno[3,2-b]thiophene-2-thiol is unique due to its specific ring fusion and thiol group, which confer distinct electronic properties and reactivity. Compared to its isomers, this compound exhibits different reactivity patterns and applications. For example, while thieno[2,3-b]thiophene is also used in organic electronics, this compound’s thiol group allows for additional functionalization and applications in materials science .

Properties

CAS No.

2648957-03-1

Molecular Formula

C6H4S3

Molecular Weight

172.3

Purity

95

Origin of Product

United States

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